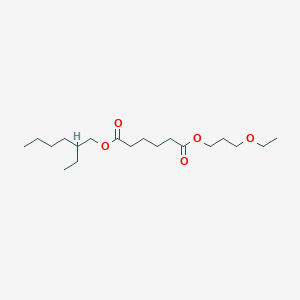
Benzaldehyde, 4-propoxy-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-propoxy-, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from benzaldehyde, where the aldehyde group is converted to an oxime group, and a propoxy group is attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-propoxy-, oxime typically involves the reaction of 4-propoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous or alcoholic medium, and the pH is adjusted to facilitate the formation of the oxime. The reaction can be represented as follows:
4-Propoxybenzaldehyde+Hydroxylamine Hydrochloride→Benzaldehyde, 4-propoxy-, oxime+HCl
Industrial Production Methods: In industrial settings, the synthesis of oximes is often carried out using continuous flow reactors to ensure high efficiency and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Benzaldehyde, 4-propoxy-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed:
Oxidation: Benzonitrile derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted oxime derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-propoxy-, oxime has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-propoxy-, oxime involves its interaction with various molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can undergo various chemical transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparación Con Compuestos Similares
Benzaldehyde oxime: Similar structure but lacks the propoxy group.
4-Methoxybenzaldehyde oxime: Similar structure but has a methoxy group instead of a propoxy group.
4-Ethoxybenzaldehyde oxime: Similar structure but has an ethoxy group instead of a propoxy group.
Uniqueness: Benzaldehyde, 4-propoxy-, oxime is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group can enhance the lipophilicity of the compound, potentially improving its ability to interact with biological membranes and molecular targets .
Propiedades
Número CAS |
61096-85-3 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
N-[(4-propoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO2/c1-2-7-13-10-5-3-9(4-6-10)8-11-12/h3-6,8,12H,2,7H2,1H3 |
Clave InChI |
PGAYBBCKROPVLT-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)

![2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol](/img/structure/B14596939.png)
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)](/img/structure/B14596944.png)

![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)

![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)

![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)

